Glycine, N-(phosphonomethyl)-, potassium salt, commonly referred to as glyphosate potassium, is an organophosphorus compound primarily used as a herbicide. This compound is a potassium salt of N-(phosphonomethyl)glycine, which acts by inhibiting a critical enzyme in plants known as 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) . Glyphosate potassium is notable for its high solubility and stability, making it effective in various agricultural applications to control weeds and enhance crop yields.
The safety profile of glyphosate-potassium is a subject of ongoing research and debate. Regulatory bodies have established safety standards for its use [].
Common reagents involved in these reactions include formaldehyde and phosphorus trichloride, with reaction conditions often optimized for temperature and pH to yield desired products .
The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods:
Glycine, N-(phosphonomethyl)-, potassium salt is primarily used as a herbicide in agriculture. Its effectiveness against a wide range of weeds makes it a staple in crop management practices. Additionally, it finds applications in scientific research for studying plant metabolic pathways and enzyme interactions .
Research on glyphosate potassium has shown that it interacts with various cellular processes. Its inhibition of EPSPS affects multiple biochemical pathways in plants. Studies suggest that glyphosate's absorption and metabolism vary among species; while it is poorly absorbed from the gastrointestinal tract in both animals and humans, it is rapidly excreted unchanged . The compound's effects on human health are still under investigation, particularly concerning chronic exposure.
Several compounds share similarities with Glycine, N-(phosphonomethyl)-, potassium salt regarding their herbicidal properties:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Glyphosate | Inhibits EPSPS enzyme | Most widely used herbicide |
| N-(Phosphonomethyl)glycine | Similar mechanism targeting EPSPS | Intermediate form |
| Isopropylamine salt | Alternative formulation with similar herbicidal effects | Different solubility properties |
| Diammonium salt | Variation with distinct solubility characteristics | Used in specific agricultural settings |
| Sesquisodium salt | Another formulation variant | Unique application methods |
The uniqueness of Glycine, N-(phosphonomethyl)-, potassium salt lies in its high solubility and stability compared to these similar compounds, making it particularly effective for agricultural applications . Its potassium salt form is favored for ease of application and effectiveness in weed control.
The crystalline structure of Glycine, N-(phosphonomethyl)-, potassium salt represents a complex ionic arrangement where the potassium cation associates with the deprotonated glyphosate anion . The compound exists as a white to off-white crystalline solid under standard conditions, exhibiting characteristic properties of organophosphorus salt compounds [2] [3].
The molecular arrangement within the crystal lattice is stabilized by extensive intermolecular hydrogen bonding networks, which contribute significantly to the compound's relatively low solubility compared to other glyphosate salt forms [4]. The crystal structure features the potassium ion coordinating with the carboxylate and phosphonate functional groups of the glyphosate molecule, creating a stable ionic framework .
Table 1: Crystalline Structure Analysis Parameters
| Parameter | Value/Description | Notes | Reference |
|---|---|---|---|
| Crystal System | Not definitively reported | Limited crystallographic data available | [5] [6] |
| Space Group | Not definitively reported | Requires X-ray diffraction analysis | [5] [6] |
| Unit Cell Parameters | Not available in literature | Detailed structural analysis needed | [5] [6] |
| Crystal Habit | Crystalline solid, white to off-white | Observed in technical grade material | [2] [3] |
| Intermolecular Interactions | Strong hydrogen bonding in lattice | Contributes to stability and solubility | [4] |
| Crystalline Form | Anhydrous salt form | Stable under normal conditions | [2] [3] |
| Solvent Content | Typically anhydrous | May contain trace moisture | [7] |
| Polymorphism | Multiple crystal forms possible | Different preparation methods may yield variants | [5] [8] |
The preparation method significantly influences the crystalline form obtained, with different synthetic routes potentially yielding polymorphic variants [5] [8]. The compound demonstrates remarkable stability in its crystalline form, maintaining structural integrity under normal storage conditions while remaining susceptible to moisture absorption under high humidity conditions [7].
The solubility characteristics of Glycine, N-(phosphonomethyl)-, potassium salt in aqueous media demonstrate exceptional water solubility compared to the parent glyphosate acid and other salt forms [9]. The potassium salt exhibits a water solubility of 923,300 mg/L at 20°C, representing approximately 92.3% solubility by weight [9].
Table 2: Solubility Profile in Various Media
| Solvent/Medium | Solubility | Notes | Reference |
|---|---|---|---|
| Water (pH 1.9, 20°C) | 10,500 mg/L | Glyphosate acid form | [10] |
| Water (pH 7.0, 20°C) | 157,000 mg/L | Glyphosate acid form | [10] |
| Water (pH 4.06, 20°C) | 786,000 mg/L | Isopropylamine salt form | [10] |
| Water (general, 20°C) | 10-100 mg/L | Glyphosate acid range | [11] |
| Water (potassium salt, 20°C) | 923,300 mg/L | Potassium salt form | [9] |
| Common Organic Solvents | Practically insoluble | Insoluble in common organics | [3] [11] |
| CIPAC Water D (30°C) | Complete dissolution | Formulated product | [7] |
The enhanced solubility of the potassium salt form results from the ionic nature of the compound, where the potassium cation effectively disrupts the hydrogen bonding network present in the glyphosate acid crystal structure [12]. This ionic dissociation facilitates rapid dissolution in polar solvents, particularly water [12].
The compound demonstrates complete miscibility with water in formulated products, maintaining stability in aqueous solutions across a wide range of concentrations [13]. The solubility characteristics remain consistent across different water hardness levels, with minimal impact on dissolution rates or final solubility limits [14].
The pH-dependent behavior of Glycine, N-(phosphonomethyl)-, potassium salt reveals complex dissociation patterns that directly influence its solubility and stability characteristics [14]. The compound demonstrates optimal stability and performance within a pH range of 4.0 to 8.5, as observed in commercial formulations [13].
Table 3: pH-Dependent Dissociation and Solubility Characteristics
| pH Range | Behavior/Characteristics | Salt Form | Reference |
|---|---|---|---|
| 3.5-6.5 | No interference with herbicidal effectiveness | Ammonium/Potassium salts | [14] |
| 4.0-8.5 | Stable pH range for formulated product | Potassium salt formulation | [13] |
| 1.9 | Limited solubility (10.5 g/L) | Glyphosate acid | [10] |
| 7.0 | Enhanced solubility (157 g/L) | Glyphosate acid | [10] |
| 4.06 | Very high solubility (786 g/L) | Isopropylamine salt | [10] |
| 3.2 | Moderate solubility (144 g/L) | Ammonium salt | [10] |
The dissociation behavior follows the typical pattern of organophosphorus compounds, where both the phosphonic acid and carboxylic acid moieties can undergo deprotonation depending on the solution pH [15]. At physiological pH values, the compound exists predominantly as ionic species with the potassium cation maintaining association with the deprotonated functional groups [15].
Research has demonstrated that pH variations within the range of 3.5 to 6.5 show no significant interference with the compound's stability or performance characteristics [14]. This pH tolerance makes the potassium salt particularly suitable for various application conditions where water quality may vary [14].
The thermal stability profile of Glycine, N-(phosphonomethyl)-, potassium salt reveals a complex decomposition pattern beginning at relatively low temperatures [16]. The compound exhibits a melting point of 184.5°C, which coincides with the onset of thermal decomposition, indicating that the material does not exist as a stable liquid phase [16].
Table 4: Thermal Stability and Decomposition Pathways
| Temperature (°C) | Process/Event | Duration/Conditions | Reference |
|---|---|---|---|
| 184.5 | Melting point (with decomposition) | Instantaneous | [16] |
| 187 | Decomposition onset | Gradual onset | [16] |
| 200 | Complete decomposition | Complete breakdown | [3] |
| 54 ± 2 | Stability test temperature | 14 days (95% content retained) | [17] |
| 0 ± 2 | Cold storage stability | 7 days (stable) | [17] |
| 727 (1000 K) | Gas-phase thermal decomposition (50% degradation) | 0.1 ms half-life | [18] |
| 235 (113) | Flash point (formulated product) | Estimated value | [13] |
The primary decomposition pathway involves the elimination of phosphoric acid groups, yielding imine intermediates such as N-methylene-glycine [18]. Computational studies have revealed that the preferred decomposition mechanism involves the elimination of P(OH)₃ with a relatively low activation barrier of approximately 45 kcal mol⁻¹ [18].
At elevated temperatures (1000 K), the compound demonstrates rapid gas-phase decomposition with a half-life of 0.1 milliseconds, indicating complete thermal destruction under incineration conditions [18]. The decomposition products include carbon dioxide, nitrogen oxides, and phosphorous oxides, with secondary reactions producing simple amines and carbonyl compounds [18].
Storage stability tests conducted at 54°C for 14 days show that the compound retains at least 95% of its original content, demonstrating adequate thermal stability for commercial storage and handling [17]. Cold storage at 0°C for seven days produces no significant degradation, confirming the compound's stability under refrigerated conditions [17].
Environmental Hazard